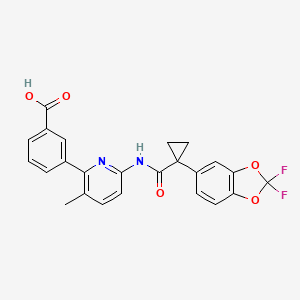

AEE788

Descripción general

Descripción

AEE-788 es un inhibidor multidiana de las tirosina quinasas de la familia de receptores del factor de crecimiento epidérmico humano (HER) 1/2 y del receptor del factor de crecimiento endotelial vascular (VEGFR) 1/2. Ha mostrado potencial como agente anticancerígeno al dirigirse a la proliferación celular tumoral desregulada y a los parámetros angiogénicos .

Aplicaciones Científicas De Investigación

AEE-788 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la inhibición de las tirosina quinasas.

Biología: Se investiga por sus efectos en las vías de señalización celular y su potencial para inhibir el crecimiento tumoral.

Medicina: Se explora como un posible agente terapéutico para varios cánceres, incluidos el cáncer de mama, de pulmón y de ovario.

Mecanismo De Acción

AEE-788 ejerce sus efectos inhibiendo la actividad de la tirosina quinasa de HER1/2 y VEGFR1/2. Esta inhibición interrumpe las vías de señalización involucradas en la proliferación celular y la angiogénesis, lo que lleva a una reducción del crecimiento tumoral y la vascularización. Los objetivos moleculares incluyen el receptor del factor de crecimiento epidérmico (EGFR), ErbB2 y el receptor del factor de crecimiento endotelial vascular (VEGFR) .

Análisis Bioquímico

Biochemical Properties

AEE788 interacts with several enzymes and proteins, primarily the EGFR, HER2, KDR, and Flt-1 . It inhibits these tyrosine kinases, which play crucial roles in cell proliferation and angiogenesis . This compound has shown great affinity towards the target protein EGFR in a docking study .

Cellular Effects

This compound has demonstrated antiproliferative activity against a range of EGFR and ErbB2-overexpressing cell lines . It inhibits growth factor-induced EGFR and ErbB2 phosphorylation in cells . Moreover, it has been observed to enhance the anti-proliferative effect of tamoxifen and letrozole in ER-positive cell lines .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the tyrosine kinase activity of EGFR, HER2, and VEGFR . It efficiently inhibits growth factor-induced EGFR and ErbB2 phosphorylation in tumors for more than 72 hours, a phenomenon correlating with the antitumor efficacy of intermittent treatment schedules .

Temporal Effects in Laboratory Settings

This compound has shown to inhibit EGFR and ErbB2 phosphorylation in tumors for more than 72 hours . This suggests that this compound has a relatively long-lasting effect on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, this compound has shown potent antitumor activity. Oral administration of this compound (50 mg/kg) to tumor-bearing mice resulted in high and persistent compound levels in tumor tissue .

Transport and Distribution

It is known that this compound can reach high and persistent levels in tumor tissue when administered orally .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

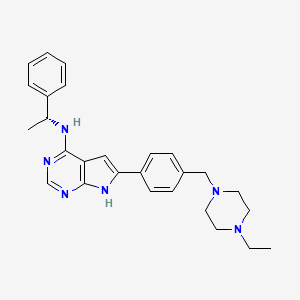

AEE-788 se sintetiza a través de una serie de reacciones químicas que involucran la formación de un andamiaje de pirrolo[2,3-d]pirimidina.

Métodos de Producción Industrial

La producción industrial de AEE-788 implica la optimización de la ruta de síntesis para garantizar un alto rendimiento y pureza. Esto incluye controlar las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores para facilitar las reacciones .

Análisis De Reacciones Químicas

Tipos de Reacciones

AEE-788 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Involucra la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Involucra la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Involucra el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran AEE-788 incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de reducción pueden producir compuestos desoxigenados .

Comparación Con Compuestos Similares

Compuestos Similares

Gefitinib: Otro inhibidor de la tirosina quinasa que se dirige a EGFR.

Erlotinib: Similar al gefitinib, se dirige a EGFR y se utiliza en el tratamiento del cáncer de pulmón de células no pequeñas.

Lapatinib: Inhibe tanto EGFR como HER2, se utiliza en el tratamiento del cáncer de mama.

Singularidad de AEE-788

AEE-788 es único en su capacidad de inhibir múltiples tirosina quinasas receptoras, incluidas HER1/2 y VEGFR1/2. Esta inhibición de amplio espectro lo convierte en un potente agente anticancerígeno con el potencial de dirigirse a varias vías de señalización involucradas en el crecimiento tumoral y la angiogénesis .

Propiedades

IUPAC Name |

6-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N6/c1-3-32-13-15-33(16-14-32)18-21-9-11-23(12-10-21)25-17-24-26(28-19-29-27(24)31-25)30-20(2)22-7-5-4-6-8-22/h4-12,17,19-20H,3,13-16,18H2,1-2H3,(H2,28,29,30,31)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONFNUWBHFSNBT-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N3)N=CN=C4NC(C)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N3)N=CN=C4N[C@H](C)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90964400 | |

| Record name | 6-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497839-62-0 | |

| Record name | 6-[4-[(4-Ethyl-1-piperazinyl)methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497839-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AEE 788 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497839620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AEE-788 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12558 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AEE-788 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9JLR95I3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

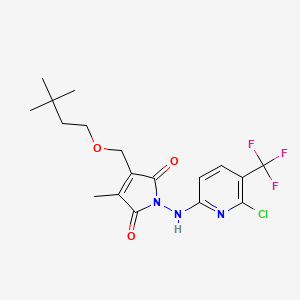

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

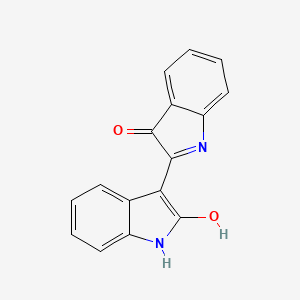

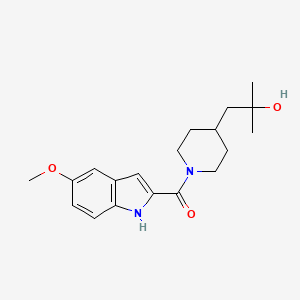

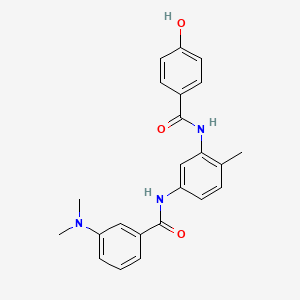

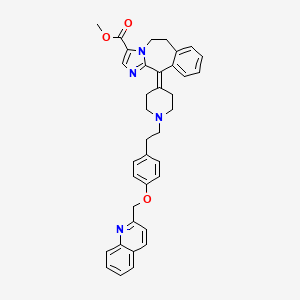

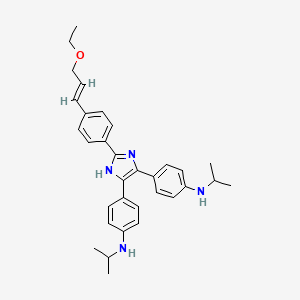

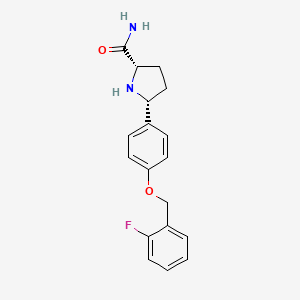

Feasible Synthetic Routes

ANone: AEE788 is a potent inhibitor of several receptor tyrosine kinases (RTKs), primarily targeting epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and vascular endothelial growth factor receptors (VEGFRs), particularly VEGFR-2. [, , , ]

ANone: this compound competitively binds to the ATP-binding site within the kinase domain of EGFR and HER2, thus blocking the phosphorylation of these receptors and inhibiting their downstream signaling cascades. [, ]

ANone: Inhibiting these RTKs leads to a blockade of crucial signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. This ultimately results in decreased cell proliferation, induction of apoptosis, and inhibition of angiogenesis. [, , , ]

ANone: Research suggests that this compound might also influence other signaling pathways, including those involving heat shock protein 70 (HSP70), matrix metalloproteinases (MMPs), and stemness-related pathways. [, , ]

ANone: While this specific information is not detailed in the provided abstracts, it is essential for compound characterization. Further investigation into primary literature or chemical databases would be needed.

ANone: The abstracts do not provide specific spectroscopic data. Information regarding techniques like NMR, IR, or mass spectrometry would require consulting primary research articles or chemical databases.

ANone: While the abstracts don't offer detailed stability data, it's known that this compound was formulated for oral administration in preclinical studies. Specific formulations used include dissolving in N-methylpyrrolidone and polyethylene glycol 300. [] Further research on formulation strategies and their impact on this compound stability is necessary.

ANone: No, this compound functions as an enzyme inhibitor, specifically targeting tyrosine kinases. It does not catalyze chemical reactions. []

ANone: Yes, molecular dynamics simulations and MM-GBSA calculations were used to analyze this compound binding to EGFR and design new analogs with potentially enhanced binding affinity. []

ANone: These studies highlighted the importance of sub-pocket 2 occupancy within the EGFR active site for strong inhibitor binding, suggesting a key pharmacophoric feature for designing effective EGFR inhibitors. []

ANone: While the abstracts don't directly address this question, it is a crucial aspect of drug development. Optimizing this compound's structure to enhance its selectivity for target kinases while minimizing off-target effects is a potential avenue for future research.

ANone: The abstracts mainly focus on this compound's oral administration in preclinical models. [] Further research is needed to explore alternative delivery routes or formulation techniques that might enhance its bioavailability and therapeutic potential.

ANone: In preclinical models, orally administered this compound demonstrated favorable pharmacokinetics, achieving high and sustained drug levels in tumor tissues. [] More detailed information on its absorption, distribution, metabolism, and excretion would require further investigation.

ANone: The sustained tumor tissue concentration of this compound correlated with its ability to inhibit EGFR and HER2 phosphorylation for extended periods, which aligned with its antitumor efficacy. [] This suggests a link between this compound's pharmacokinetic behavior and its mechanism of action.

ANone: this compound has demonstrated in vitro activity against a diverse range of cancer cell lines, including those derived from medulloblastoma, cutaneous squamous cell carcinoma, salivary adenoid cystic carcinoma, follicular thyroid cancer, oral cancer, ovarian cancer, hepatocellular carcinoma, lung cancer, and colon cancer. [, , , , , , , , ]

ANone: Yes, this compound has exhibited significant antitumor activity in various in vivo models, including xenograft models of medulloblastoma, cutaneous squamous cell carcinoma, salivary adenoid cystic carcinoma, oral cancer, ovarian cancer, follicular thyroid cancer, and colon cancer. [, , , , , , , , , ]

ANone: Yes, this compound has been evaluated in Phase I clinical trials for various advanced solid tumors, including recurrent glioblastoma. [, ] The focus of these trials was primarily on safety, pharmacokinetics, and determining the maximum tolerated dose.

ANone: While the provided abstracts don't extensively detail this compound resistance mechanisms, one study suggests that EGFR-TKI-resistant lung cancer cells harboring the T790M mutation showed limited sensitivity to this compound. [] This highlights the potential for cross-resistance with other EGFR inhibitors.

ANone: The most common dose-limiting toxicities reported in clinical trials were rash and diarrhea. [] These findings underscore the importance of careful dose selection and monitoring for potential adverse events in clinical settings.

ANone: One study suggests that HER2 overexpression might be a potential predictive marker of this compound responsiveness in medulloblastoma, as HER2-overexpressing xenografts showed increased sensitivity to this compound compared with their counterparts. [] Further research is necessary to validate this finding and identify other potential biomarkers.

ANone: Yes, monitoring the phosphorylation levels of EGFR, HER2, and VEGFRs in tumor tissues could serve as a pharmacodynamic marker of this compound activity. Studies have shown that this compound effectively inhibits the phosphorylation of its target RTKs in vivo. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B1684367.png)

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide](/img/structure/B1684369.png)

![2-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]pyrazole-3-carboxamide](/img/structure/B1684373.png)